molecular formula C8H11N3 B13337770 (R)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine

(R)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine

Cat. No.: B13337770
M. Wt: 149.19 g/mol
InChI Key: WQQDXDGGJBEHPA-SSDOTTSWSA-N
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Description

®-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine is a heterocyclic compound that features a cyclopentane ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine can lead to the formation of cyclopenta[b]pyridine derivatives . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese catalysts and oxidants like t-butyl hydroperoxide .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as manganese triflate and t-butyl hydroperoxide. The reactions are typically carried out under mild conditions, such as room temperature, to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield cyclopenta[b]pyridin-5-one analogues, which are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

®-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of ®-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine is unique due to its specific fusion of a cyclopentane ring with a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

(5R)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine

InChI

InChI=1S/C8H11N3/c9-7-2-1-6-5(7)3-4-11-8(6)10/h3-4,7H,1-2,9H2,(H2,10,11)/t7-/m1/s1

InChI Key

WQQDXDGGJBEHPA-SSDOTTSWSA-N

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CN=C2N

Canonical SMILES

C1CC2=C(C1N)C=CN=C2N

Origin of Product

United States

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